(2-Méthyl-1,3-thiazol-4-yl)méthanol

Vue d'ensemble

Description

“(2-Methyl-1,3-thiazol-4-yl)methanol” is a chemical compound with the molecular weight of 205.28 . It is also known by other names such as “3-(2-Methyl-1,3-thiazol-4-yl)benzyl alcohol” and "4-[3-(Hydroxymethyl)phenyl]-2-methyl-1,3-thiazole" .

Molecular Structure Analysis

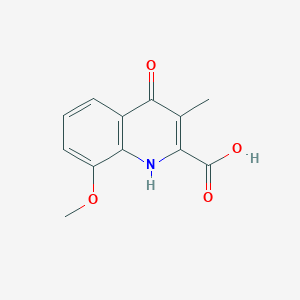

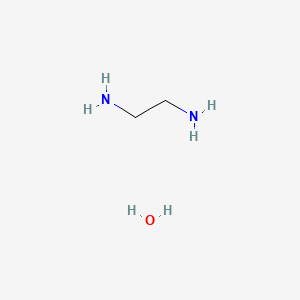

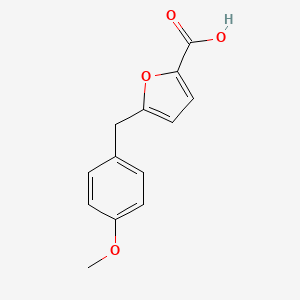

The molecular structure of “(2-Methyl-1,3-thiazol-4-yl)methanol” can be represented by the SMILES stringCc1nc(cs1)-c2cccc(CO)c2 . The InChI code for this compound is 1S/C11H11NOS/c1-8-12-11(7-14-8)10-4-2-3-9(5-10)6-13/h2-5,7,13H,6H2,1H3 . Physical and Chemical Properties Analysis

“(2-Methyl-1,3-thiazol-4-yl)methanol” is a solid compound . It has a boiling point of 77.5-79.5°C . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Applications antimicrobiennes

Les dérivés thiazoliques, y compris le (2-Méthyl-1,3-thiazol-4-yl)méthanol, ont été trouvés pour posséder des propriétés antimicrobiennes significatives . Ces composés peuvent être utilisés pour développer de nouveaux médicaments antimicrobiens avec potentiellement moins d'effets secondaires par rapport aux traitements actuels.

Activité anticancéreuse

Certains dérivés thiazoliques présentent de puissantes activités anticancéreuses. Ils peuvent être incorporés dans des composés qui ciblent des cellules ou des voies cancéreuses spécifiques, offrant une voie pour le développement de nouveaux médicaments anticancéreux .

Agents antidiabétiques

Les composés thiazoliques se sont avérés prometteurs comme agents antidiabétiques. Ils peuvent jouer un rôle dans la synthèse de médicaments qui aident à réguler les niveaux de sucre dans le sang, offrant une nouvelle voie pour le traitement du diabète .

Propriétés neuroprotectrices

Les dérivés du this compound peuvent contribuer à la régulation de l'inflammation centrale et peuvent être utilisés pour contrôler les processus d'inflammation cérébrale, ce qui est crucial dans le développement de thérapies neuroprotectrices .

Effets antihypertenseurs

Les dérivés thiazoliques ont été associés à une activité antihypertensive. Cela ouvre des possibilités pour que ces composés soient utilisés dans la gestion de l'hypertension artérielle .

Analgésique et anti-inflammatoire

Le composé a montré des activités analgésiques et anti-inflammatoires significatives, suggérant son utilisation dans la gestion de la douleur et le contrôle de l'inflammation .

Utilisations antivirales et antifongiques

En raison de leur structure, les dérivés thiazoliques peuvent être efficaces contre diverses souches virales et fongiques, conduisant à des applications potentielles dans le développement de médicaments antiviraux et antifongiques .

Produits chimiques agricoles

Les dérivés thiazoliques sont également utilisés dans la synthèse de produits chimiques agricoles, qui comprennent les fongicides et les insecticides, contribuant à la protection des cultures et à l'amélioration des rendements .

Safety and Hazards

“(2-Methyl-1,3-thiazol-4-yl)methanol” is considered hazardous. It may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands thoroughly after handling .

Mécanisme D'action

Target of Action

Thiazoles, the group to which this compound belongs, have been found to interact with a variety of biological targets .

Mode of Action

Thiazoles, in general, have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemical Pathways

Thiazoles have been associated with a wide range of biological activities and are likely to interact with multiple biochemical pathways .

Pharmacokinetics

The bioavailability of this compound would be influenced by these properties, but specific details are currently unavailable .

Result of Action

Thiazoles have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Analyse Biochimique

Biochemical Properties

(2-Methyl-1,3-thiazol-4-yl)methanol plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, (2-Methyl-1,3-thiazol-4-yl)methanol has shown potential in modulating the activity of certain kinases, which are crucial for cell signaling pathways .

Cellular Effects

The effects of (2-Methyl-1,3-thiazol-4-yl)methanol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (2-Methyl-1,3-thiazol-4-yl)methanol has been shown to enhance the expression of antioxidant genes, thereby boosting the cell’s defense mechanisms against oxidative stress. Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, (2-Methyl-1,3-thiazol-4-yl)methanol exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For example, (2-Methyl-1,3-thiazol-4-yl)methanol can inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can result in the accumulation of specific proteins within the cell, thereby affecting cellular functions. Additionally, (2-Methyl-1,3-thiazol-4-yl)methanol can modulate gene expression by interacting with transcription factors, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Methyl-1,3-thiazol-4-yl)methanol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air. Long-term studies have shown that (2-Methyl-1,3-thiazol-4-yl)methanol can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and sustained inhibition of proteases .

Dosage Effects in Animal Models

The effects of (2-Methyl-1,3-thiazol-4-yl)methanol vary with different dosages in animal models. At low doses, the compound has been observed to enhance antioxidant defenses and improve metabolic functions. At higher doses, (2-Methyl-1,3-thiazol-4-yl)methanol can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been noted, where the beneficial effects plateau and adverse effects begin to manifest at higher concentrations .

Metabolic Pathways

(2-Methyl-1,3-thiazol-4-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are involved in the metabolism of various xenobiotics. This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, (2-Methyl-1,3-thiazol-4-yl)methanol can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as glucose and lipids .

Transport and Distribution

Within cells and tissues, (2-Methyl-1,3-thiazol-4-yl)methanol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization of the compound to specific cellular compartments, where it can exert its biological effects. For instance, (2-Methyl-1,3-thiazol-4-yl)methanol has been shown to accumulate in the mitochondria, where it can enhance mitochondrial function and reduce oxidative stress .

Subcellular Localization

The subcellular localization of (2-Methyl-1,3-thiazol-4-yl)methanol is crucial for its activity and function. The compound contains targeting signals that direct it to specific compartments within the cell, such as the mitochondria and the nucleus. Post-translational modifications, such as phosphorylation, can further influence its localization and activity. In the mitochondria, (2-Methyl-1,3-thiazol-4-yl)methanol can enhance mitochondrial respiration and reduce the production of reactive oxygen species, thereby protecting the cell from oxidative damage .

Propriétés

IUPAC Name |

(2-methyl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4-6-5(2-7)3-8-4/h3,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCIFTBSQKDYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441960 | |

| Record name | (2-methyl-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76632-23-0 | |

| Record name | (2-methyl-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methyl-1,3-thiazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1365343.png)

![Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365358.png)